(S)-2-(3,4-Difluorophenyl)oxirane

Descripción general

Descripción

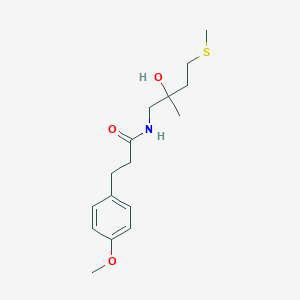

(S)-2-(3,4-Difluorophenyl)oxirane, also known as DFPO, is a chiral epoxide that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block that can be used to synthesize a variety of compounds with potential biological activities.

Aplicaciones Científicas De Investigación

Synthesis of Antifungal Agents : A study by Miyauchi and Ohashi (1995) explored the synthesis of SM-9164, a biologically active enantiomer of the antifungal agent SM-8668, using a new optical resolution method that involved (S)-2-(3,4-Difluorophenyl)oxirane (Miyauchi & Ohashi, 1995). Additionally, Tasaka et al. (1993) synthesized optically active oxiranes, including this compound, for the development of antifungal azoles with potent antifungal activity (Tasaka et al., 1993).

Polymer Chemistry : Merlani et al. (2015) used 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane in a cationic polymerization process to create polymers with potential intramolecular charge transfer interactions. This study highlights the utility of substituted oxiranes in polymer chemistry (Merlani et al., 2015).

Synthesis of Hypoglycemic Agents : Eistetter and Wolf (1982) synthesized 2-(phenylalkyl)oxirane-2-carboxylic acids, which showed remarkable blood glucose lowering activities in rats. This indicates the potential of oxirane derivatives in the synthesis of hypoglycemic agents (Eistetter & Wolf, 1982).

Crystallographic Characterization : Patel, Talele, and Fronczek (2009) provided a detailed crystallographic characterization of a related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, crucial for the synthesis of azole antifungal drugs (Patel et al., 2009).

Chiral Resolution Reagents : Rodríguez-Escrich et al. (2005) discussed the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a versatile reagent for determining the enantiomeric excess of α-chiral amines, highlighting its utility in stereochemical analysis (Rodríguez-Escrich et al., 2005).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3,4-Difluorophenyl)oxirane involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-Difluorophenylacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Epichlorohydrin", "Sulfuric acid", "Sodium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3,4-Difluorophenylacetic acid to 3,4-Difluorophenylacetaldehyde", "React 3,4-Difluorophenylacetic acid with sodium hydroxide and hydrogen peroxide in water to form 3,4-Difluorophenylacetaldehyde", "Step 2: Reduction of 3,4-Difluorophenylacetaldehyde to (S)-3,4-Difluorophenylethanol", "React 3,4-Difluorophenylacetaldehyde with sodium borohydride in ethanol to form (S)-3,4-Difluorophenylethanol", "Step 3: Epoxidation of (S)-3,4-Difluorophenylethanol to (S)-2-(3,4-Difluorophenyl)oxirane", "React (S)-3,4-Difluorophenylethanol with epichlorohydrin in the presence of sulfuric acid and sodium sulfate in ethyl acetate to form (S)-2-(3,4-Difluorophenyl)oxirane" ] } | |

Número CAS |

1414348-36-9 |

Fórmula molecular |

C8H6F2O |

Peso molecular |

156.13 g/mol |

Nombre IUPAC |

(2R)-2-(3,4-difluorophenyl)oxirane |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

Clave InChI |

UNJRFWWCCAHSRB-QMMMGPOBSA-N |

SMILES isomérico |

C1[C@H](O1)C2=CC(=C(C=C2)F)F |

SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F |

SMILES canónico |

C1C(O1)C2=CC(=C(C=C2)F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-(2-oxopiperidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]pentanamide](/img/structure/B1652155.png)

![N-(2-cyanoethyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}-N-(3,3,3-trifluoropropyl)acetamide](/img/structure/B1652158.png)

![2-methyl-N-[4-({[4-(piperidine-1-carbonyl)-1,2,5-oxadiazol-3-yl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B1652160.png)

![4-methyl-2-(5-methylfuran-2-yl)-N-[(2-methylpyrimidin-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B1652163.png)

![methyl 2-{N-[(2-ethyl-1,3-thiazol-5-yl)methyl]acetamido}acetate](/img/structure/B1652164.png)

![N,N-bis(2-cyanoethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B1652166.png)

![N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine](/img/structure/B1652170.png)

![6,7-Dihydro-5H-pyrrolo[3,4-c]pyridazin-3-ol hydrochloride](/img/structure/B1652172.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B1652173.png)